molecular formula C13H15NO B15245314 4-(2-Methyl-3-phenyl-2H-aziren-2-yl)butanal CAS No. 62901-86-4

4-(2-Methyl-3-phenyl-2H-aziren-2-yl)butanal

Cat. No.: B15245314
CAS No.: 62901-86-4
M. Wt: 201.26 g/mol
InChI Key: IQWMZYKMPSWMLU-UHFFFAOYSA-N
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Description

4-(2-Methyl-3-phenyl-2H-azirin-2-yl)butanal is a compound belonging to the class of azirines, which are three-membered nitrogen-containing heterocycles. Azirines are known for their high ring strain and reactivity, making them valuable intermediates in organic synthesis. The presence of the azirine ring in 4-(2-Methyl-3-phenyl-2H-azirin-2-yl)butanal imparts unique chemical properties that are of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-3-phenyl-2H-azirin-2-yl)butanal typically involves the formation of the azirine ring followed by the introduction of the butanal group. One common method for synthesizing azirines is the oxidative cyclization of enamines. For example, the enamine precursor can be treated with molecular iodine under mild conditions to yield the azirine derivative . Another approach involves the use of phenyliodine (III) diacetate (PIDA) to mediate the oxidative cyclization of enamines .

Industrial Production Methods

Industrial production of azirines, including 4-(2-Methyl-3-phenyl-2H-azirin-2-yl)butanal, often relies on scalable and efficient methods. Rhodium-catalyzed rearrangement of α-oximino ketenes derived from α-diazo oxime ethers is one such method that allows for the preparation of azirines on a gram scale . This method provides high yields and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-3-phenyl-2H-azirin-2-yl)butanal undergoes various types of chemical reactions, including:

    Oxidation: The azirine ring can be oxidized to form oxazoles or other heterocyclic compounds.

    Reduction: Reduction of the azirine ring can lead to the formation of aziridines, which are less strained three-membered rings.

    Substitution: The azirine ring can undergo nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atoms of the ring.

Common Reagents and Conditions

Major Products

    Oxidation: Oxazoles and other heterocyclic compounds.

    Reduction: Aziridines.

    Substitution: Various substituted azirines depending on the nucleophile used.

Scientific Research Applications

4-(2-Methyl-3-phenyl-2H-azirin-2-yl)butanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Methyl-3-phenyl-2H-azirin-2-yl)butanal involves its high reactivity due to the strained azirine ring. The azirine ring can act as an electrophile, reacting with nucleophiles such as amino acids in biological systems. This reactivity allows it to form covalent bonds with biological targets, potentially disrupting normal cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methyl-3-phenyl-2H-azirin-2-yl)butanal is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of the butanal group provides additional reactivity and potential for further chemical modifications, making it a versatile compound in synthetic chemistry.

Properties

CAS No.

62901-86-4

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

4-(2-methyl-3-phenylazirin-2-yl)butanal

InChI

InChI=1S/C13H15NO/c1-13(9-5-6-10-15)12(14-13)11-7-3-2-4-8-11/h2-4,7-8,10H,5-6,9H2,1H3

InChI Key

IQWMZYKMPSWMLU-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=N1)C2=CC=CC=C2)CCCC=O

Origin of Product

United States

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